N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a chemical compound characterized by its unique structure, which includes an isoxazole ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.
Introduction of Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by the tetrahydrofuran-2-ylmethyl group.
Oxalamide Formation: The oxalamide moiety is formed by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole or tetrahydrofuran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with various functional groups introduced onto the isoxazole or tetrahydrofuran rings.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea: This compound shares structural similarities with N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, particularly in the presence of the isoxazole ring.
N-(4-(3-isopropyl-2-methyl-indazol-5-yl)pyrimidin-2-yl)-N'-tetrahydropyran-4-yl-cyclohexane-trans-1,4-diamine: Another compound with a tetrahydropyran moiety, similar to the one in this compound.
Uniqueness: this compound stands out due to its specific combination of isoxazole and tetrahydrofuran rings, which may confer unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-9(11-6-7-2-1-4-16-7)10(15)12-8-3-5-17-13-8/h3,5,7H,1-2,4,6H2,(H,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLWWFCBZJGXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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